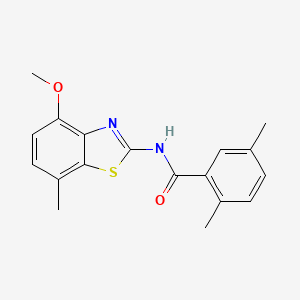
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
I found information related to “4-methoxy-7-methyl-1,3-benzothiazol-2-amine”, which might be a precursor or related compound . The synthesis references are from the Journal of Medicinal Chemistry, 30, p. 1166, 1987 and The Journal of Organic Chemistry, 49, p. 997, 1984 .Molecular Structure Analysis
I found molecular structure information for a few related compounds, but not specifically for “N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide”. For example, “N’-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethyl-1,2-ethanediamine” has a molecular formula of C13H19N3OS .Physical And Chemical Properties Analysis
For “4-methoxy-7-methyl-1,3-benzothiazol-2-amine”, the melting point is 165-166 ºC . Other physical properties such as boiling point, density, and refractive index were not available .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
- The compound, as a part of zinc phthalocyanine derivatives, shows promising properties as a Type II photosensitizer for the treatment of cancer in photodynamic therapy, characterized by good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features underline its potential use in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory Activity
- Certain derivatives of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide have shown significant in-vitro anti-inflammatory activity. This highlights their potential in developing new anti-inflammatory agents (Rathi, More, Deshmukh, & Chaudhari, 2013).
Antiproliferative and Proapoptotic Effects
- A series of N-1,3-benzothiazol-2-ylbenzamide derivatives, including N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide, have been found to exhibit significant antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines. Particularly, these compounds are notable for their proapoptotic effect, especially towards breast cancer cell lines (Corbo et al., 2016).
Antifungal Applications
- Compounds including the N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide structure have demonstrated antifungal effects against specific fungi types, suggesting their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Chemical Properties and Reactions
- Various studies have been conducted to understand the chemical properties and reactions of compounds containing the N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide structure, providing insights into their potential applications in chemical synthesis and pharmaceutical formulation (Savitskii, Vas’kevich, Zborovskii, Staninets, But, & Chernega, 2008).
Wirkmechanismus
Target of Action
The primary target of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethylbenzamide, also known as ML293, is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission .
Mode of Action
ML293 acts as a positive allosteric modulator of the M4 receptor . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where the natural ligand, acetylcholine, binds. This allosteric binding enhances the receptor’s response to acetylcholine .
Biochemical Pathways
The activation of the M4 receptor by ML293 influences various biochemical pathways. As a positive allosteric modulator, ML293 enhances the receptor’s response to acetylcholine, leading to a 14.6-fold leftward shift of the agonist concentration-response curve . This suggests that ML293 significantly amplifies the cellular responses triggered by acetylcholine binding to the M4 receptor .
Pharmacokinetics
ML293 exhibits excellent pharmacokinetic properties. It has low intravenous clearance (11.6 mL/min/kg) and demonstrates excellent brain exposure . One hour after oral administration at a dose of 10 mg/kg, the concentration of ML293 in the brain was found to be 10.3 µM, indicating good bioavailability .
Result of Action
The activation of the M4 receptor by ML293 can lead to various molecular and cellular effects, depending on the specific physiological context. Given the widespread role of acetylcholine and the M4 receptor in the body, these effects can be diverse and impact multiple organ systems .
Eigenschaften
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-10-5-6-11(2)13(9-10)17(21)20-18-19-15-14(22-4)8-7-12(3)16(15)23-18/h5-9H,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFLGCFXVAJRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

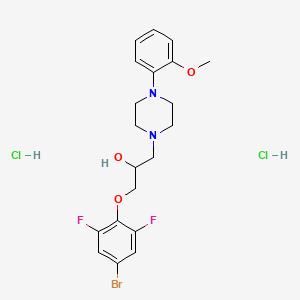

![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B2425646.png)

![N-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)-4-methylbenzamide](/img/structure/B2425649.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425651.png)
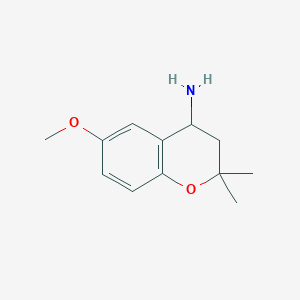

![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2425656.png)
![N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2425657.png)
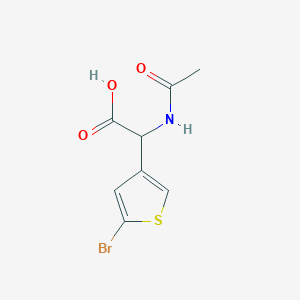
![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425663.png)
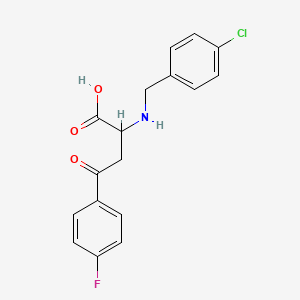
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2425666.png)